N1-cyclopentyl-N2-(4-sulfamoylphenethyl)oxalamide
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Overview
Description
N1-cyclopentyl-N2-(4-sulfamoylphenethyl)oxalamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a cyclopentyl group, a sulfamoylphenethyl group, and an oxalamide moiety.
Mechanism of Action
Target of Action
The primary target of N1-cyclopentyl-N2-(4-sulfamoylphenethyl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis and regulation, as it is responsible for the removal of the methionine residue from the amino-terminal of newly synthesized proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopentyl-N2-(4-sulfamoylphenethyl)oxalamide typically involves the reaction of cyclopentylamine with 4-sulfamoylphenethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopentyl-N2-(4-sulfamoylphenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxalamides.
Scientific Research Applications
N1-cyclopentyl-N2-(4-sulfamoylphenethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-cyanophenyl)-N2-(4-sulfamoylphenethyl)oxalamide
- N1-(2-ethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide
- N1-cyclopentyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
Uniqueness
N1-cyclopentyl-N2-(4-sulfamoylphenethyl)oxalamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopentyl group and sulfamoylphenethyl moiety contribute to its stability and reactivity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
N'-cyclopentyl-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c16-23(21,22)13-7-5-11(6-8-13)9-10-17-14(19)15(20)18-12-3-1-2-4-12/h5-8,12H,1-4,9-10H2,(H,17,19)(H,18,20)(H2,16,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIHEGRECQUNTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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